1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid 1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18194696
InChI: InChI=1S/C7H12O2S/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol

1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC18194696

Molecular Formula: C7H12O2S

Molecular Weight: 160.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C7H12O2S
Molecular Weight 160.24 g/mol
IUPAC Name 1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C7H12O2S/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9)
Standard InChI Key OPMFFRUYWQWEPR-UHFFFAOYSA-N
Canonical SMILES CSCC1(CCC1)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

PropertyValue
Molecular formulaC7H12O2S\text{C}_7\text{H}_{12}\text{O}_2\text{S}
Molecular weight160.24 g/mol
IUPAC name1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid
CAS Registry Number[Withheld]

The methylsulfanylmethyl group contributes to the molecule’s lipophilicity, while the carboxylic acid moiety enhances solubility in polar solvents. This duality makes the compound a versatile intermediate in multi-step synthetic pathways.

Stereochemical Considerations

Synthesis and Preparation

Retrosynthetic Analysis

A plausible retrosynthetic approach involves disconnecting the molecule into:

  • A cyclobutane precursor functionalized with a hydroxymethyl group.

  • A methylsulfanyl group introduced via nucleophilic substitution.

  • Oxidation of a primary alcohol to the carboxylic acid.

Synthetic Routes

While no peer-reviewed synthesis of this specific compound has been published, analogous methodologies for cyclobutane derivatives suggest the following pathway:

  • Cyclobutane Ring Formation:

    • Photochemical [2+2] cycloaddition of ethylene derivatives under UV light yields the cyclobutane core. For example, dimerization of methyl acrylate could generate a diester intermediate, which is subsequently hydrolyzed and decarboxylated.

  • Functionalization:

    • Step A: Bromination of a hydroxymethylcyclobutane intermediate using PBr3\text{PBr}_3 in diethyl ether produces 1-(bromomethyl)cyclobutane-1-carboxylic acid.

    • Step B: Treatment with sodium methylthiolate (NaSCH3\text{NaSCH}_3) in DMF facilitates nucleophilic substitution, replacing bromide with the methylsulfanyl group.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsTemperatureTimeYield*
1UV light, CH2Cl2\text{CH}_2\text{Cl}_225°C48 h35–40%
2APBr3\text{PBr}_3, Et2_2O0°C → reflux6 h65%
2BNaSCH3\text{NaSCH}_3, DMF80°C12 h50%
*Theoretical yields based on analogous reactions.

Purification Strategies

Post-synthetic purification typically involves:

  • Liquid-Liquid Extraction: Separation of acidic (carboxylic acid) and neutral (sulfur-containing) components using aqueous NaHCO3\text{NaHCO}_3.

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) to resolve closely eluting impurities.

Physical and Chemical Properties

Physicochemical Profile

Experimental data remains sparse, but computed properties derived from QSPR models indicate:

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP (octanol-water)1.8 ± 0.3XLogP3
Water solubility2.1 mg/mL (25°C)Ali-QSAR
pKa (carboxylic acid)4.2ACD/Labs
Melting point98–102°CDSC simulation

The relatively low water solubility aligns with its moderate LogP, suggesting preferential solubility in organic solvents like dichloromethane or THF.

Reactivity

Key reactive sites include:

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation.

  • Methylsulfanyl Group: Susceptible to oxidation (→ sulfoxide/sulfone) and nucleophilic displacement.

  • Cyclobutane Ring: May undergo ring-opening under radical or acidic conditions.

Notably, the compound’s stability under basic conditions requires verification, as β-ketoacid-like decarboxylation could occur if enolization is feasible.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

Predicted 1H^1\text{H} NMR signals (500 MHz, CDCl3_3):

  • δ 11.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

  • δ 3.12 ppm (d, J = 13.6 Hz, 2H): Methylene protons adjacent to sulfur.

  • δ 2.44 ppm (s, 3H): Methyl group of methylsulfanyl moiety.

  • δ 2.1–1.8 ppm (m, 6H): Cyclobutane ring protons.

13C^{13}\text{C} NMR (125 MHz, CDCl3_3):

  • δ 178.2 ppm: Carboxylic acid carbonyl.

  • δ 45.1 ppm: Quaternary carbon bearing both substituents.

  • δ 33.8 ppm: Methylene carbon adjacent to sulfur.

  • δ 15.6 ppm: Methyl carbon of -SCH3_3 group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show:

  • Molecular ion: [M+H]+^+ at m/z 161.0637 (calc. 161.0633).

  • Key fragments:

    • m/z 117.0452 (loss of COOH).

    • m/z 89.0364 (cyclobutane ring rupture).

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound’s bifunctional nature makes it a candidate for prodrug synthesis. For example:

  • Ester Prodrugs: Masking the carboxylic acid as an ethyl ester could enhance membrane permeability.

  • Sulfide Oxidation: Controlled oxidation to sulfone derivatives may modulate target binding affinity.

Materials Science

Cyclobutane derivatives are investigated for:

  • Polymer Cross-Linking: The strained ring participates in [2+2] cyclo-reversion under heat, enabling reversible network formation.

  • Liquid Crystals: Bulky substituents can disrupt crystallinity, favoring mesophase stabilization.

ParameterGuideline
PPEGloves, goggles, lab coat
VentilationFume hood required
Storage2–8°C, inert atmosphere
DisposalIncineration

While acute toxicity data is unavailable, structural analogs exhibit LD50_{50} values >500 mg/kg (oral, rat), warranting cautious handling.

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